Isopropyl-d6 Nitrile
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Overview
Description
It is a colorless liquid with a fruity odor and is primarily used as a solvent, intermediate, and reagent in organic synthesis. The compound has a molecular formula of C4HD6N and a molecular weight of 75.14 .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Isopropyl-d6 Nitrile can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This can be achieved through various methods, including the use of deuterated halogenoalkanes or deuterated amides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Reagents like Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other functionalized compounds.
Scientific Research Applications
Isopropyl-d6 Nitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl-d6 Nitrile involves its interaction with molecular targets and pathways. The nitrile group is known to participate in various chemical reactions, including nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with different properties and functions .
Comparison with Similar Compounds
Isopropyl-d6 Nitrile can be compared with other similar compounds, such as:
Isopropyl Nitrile: The non-deuterated form, which has similar chemical properties but lacks the deuterium atoms.
Ethyl-d5 Nitrile: Another deuterated nitrile with a different alkyl group.
Propionitrile: A nitrile with a similar structure but different alkyl group.
Uniqueness:
Properties
CAS No. |
174736-88-0 |
---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
75.144 |
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
InChI Key |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
SMILES |
CC(C)C#N |
Synonyms |
Isobutyronitrile-d6; 1-Cyano-1-methylethane-d6; 2-Cyanopropane-d6; 2-Methylpropanenitrile-d6; 2-Methylpropionitrile-d6; Dimethylacetonitrile-d6; Isobutanenitrile-d6; Isopropyl cyanide-d6; Isopropyl nitrile-d6; NSC 60536-d6; α-Methylpropanenitrile-d6; |
Origin of Product |
United States |
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